4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-Methyl-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its ring system can form bonds with various biological molecules, influencing pathways and processes within cells. This interaction can lead to changes in cellular function and behavior, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.1.1]hexane: A similar bicyclic compound without the methyl group.
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: Another derivative with a phenyl group instead of a methyl group.
Uniqueness
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the development of new chemical entities and pharmaceuticals.
Properties
IUPAC Name |
4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-6-2-7(3-6,5(9)10)8-4-6;/h8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURBUJZHVFABJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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